5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF
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Overview
Description
5,5,5-Trifluoropenylzinc iodide, 0.25 M in tetrahydrofuran: is an organozinc compound widely used in organic synthesis. It is a solution of 5,5,5-trifluoropenylzinc iodide in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5,5,5-trifluoropenylzinc iodide typically involves the reaction of 5,5,5-trifluoropentyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
5,5,5-Trifluoropentyl iodide+Zinc→5,5,5-Trifluoropenylzinc iodide
Industrial Production Methods: In an industrial setting, the production of 5,5,5-trifluoropenylzinc iodide may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,5,5-Trifluoropenylzinc iodide is known to undergo various types of reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction reactions: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products: The major products formed from reactions involving 5,5,5-trifluoropenylzinc iodide are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry: 5,5,5-Trifluoropenylzinc iodide is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology and Medicine: In biological and medicinal chemistry, this compound is used to introduce trifluoromethyl groups into organic molecules, which can enhance the biological activity and metabolic stability of pharmaceuticals.
Industry: In the industrial sector, 5,5,5-trifluoropenylzinc iodide is used in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and versatility make it a valuable tool in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5,5,5-trifluoropenylzinc iodide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating its attack on electrophiles. This leads to the formation of new carbon-carbon bonds through nucleophilic substitution or coupling reactions.
Comparison with Similar Compounds
- Phenylzinc iodide
- Methylzinc iodide
- Ethylzinc iodide
Comparison: 5,5,5-Trifluoropenylzinc iodide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to other organozinc compounds. The trifluoromethyl group also enhances the biological activity and metabolic stability of the resulting products, making it particularly valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
iodozinc(1+);1,1,1-trifluoropentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3.HI.Zn/c1-2-3-4-5(6,7)8;;/h1-4H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHARKXVQYRKBMC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCC(F)(F)F.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3IZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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